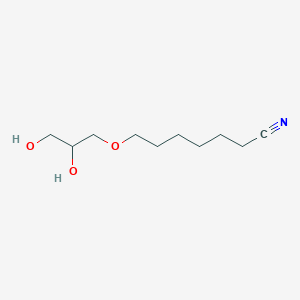![molecular formula C8H19Cl2NO B14282441 2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride CAS No. 137834-77-6](/img/structure/B14282441.png)
2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride is a chemical compound with the molecular formula C8H18Cl2NO. It is a derivative of ethanol and contains both butyl and chloroethyl groups. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride typically involves the reaction of butylamine with 2-chloroethanol in the presence of hydrochloric acid. The reaction proceeds through nucleophilic substitution, where the amine group of butylamine attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary, secondary, or tertiary amines.
Substitution: Various substituted ethanol derivatives.
Aplicaciones Científicas De Investigación
2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroethanol: A simpler compound with similar reactivity but lacking the butyl group.
Butylamine: Contains the butyl group but lacks the chloroethyl functionality.
2-[Ethyl(2-chloroethyl)amino]ethanol: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride is unique due to the presence of both butyl and chloroethyl groups, which confer specific reactivity and properties. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
137834-77-6 |
|---|---|
Fórmula molecular |
C8H19Cl2NO |
Peso molecular |
216.15 g/mol |
Nombre IUPAC |
2-[butyl(2-chloroethyl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C8H18ClNO.ClH/c1-2-3-5-10(6-4-9)7-8-11;/h11H,2-8H2,1H3;1H |
Clave InChI |
DBFYNNGNIVYSIF-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCO)CCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Silane, trimethyl[3-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-butadienyl]-](/img/structure/B14282373.png)
![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)


![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)



![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)
phosphanium perchlorate](/img/structure/B14282431.png)
![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)


